

Thermal Stability and Decomposition of 4,7-Dibromobenzo[c]oxadiazole: A Technical Overview

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Compound of Interest

Compound Name: 4,7-Dibromobenzo[c]
[1,2,5]oxadiazole

Cat. No.: B1295795

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Introduction

4,7-Dibromobenzo[c]oxadiazole, also known as 4,7-dibromobenzofurazan, is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of advanced materials. Its electron-deficient aromatic system makes it a valuable intermediate for creating fluorescent dyes, chemical sensors, and organic electronics. Understanding the thermal stability and decomposition characteristics of this compound is paramount for ensuring safe handling, predicting shelf-life, and establishing processing parameters in the development of new materials.

This technical guide provides a comprehensive overview of the available data on the thermal properties of 4,7-Dibromobenzo[c]oxadiazole. It should be noted that while direct and detailed experimental studies on the thermal decomposition of this specific compound are limited in publicly accessible literature, this guide consolidates available data on the compound and its close structural analogs to provide a robust understanding of its likely thermal behavior.

Physicochemical Properties

A summary of the key physicochemical properties of 4,7-Dibromobenzo[c]oxadiazole is presented below.

Property	Value
Molecular Formula	C ₆ H ₂ Br ₂ N ₂ O
Molecular Weight	277.90 g/mol
CAS Number	54286-63-4
Boiling Point	312.4°C
Appearance	Pale yellow to yellow solid

Thermal Stability Analysis

Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 4,7-Dibromobenzo[c]oxadiazole are not readily available in the reviewed literature. However, studies on closely related analogs provide valuable insights into its expected thermal stability.

Derivatives of the sulfur analog, 4,7-dibromobenzo[c][1][2]thiadiazole, have been reported to exhibit good thermal stability, with some derivatives being stable up to 200°C. This suggests that the core benzofurazan ring system possesses considerable thermal resilience.

Experimental Protocols for Thermal Analysis

For researchers planning to investigate the thermal properties of 4,7-Dibromobenzo[c]oxadiazole, the following experimental protocols, adapted from studies on related benzofuroxan derivatives, are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss profile of the material.

- **Instrument:** A calibrated thermogravimetric analyzer.
- **Sample Preparation:** A small amount of the sample (typically 3-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

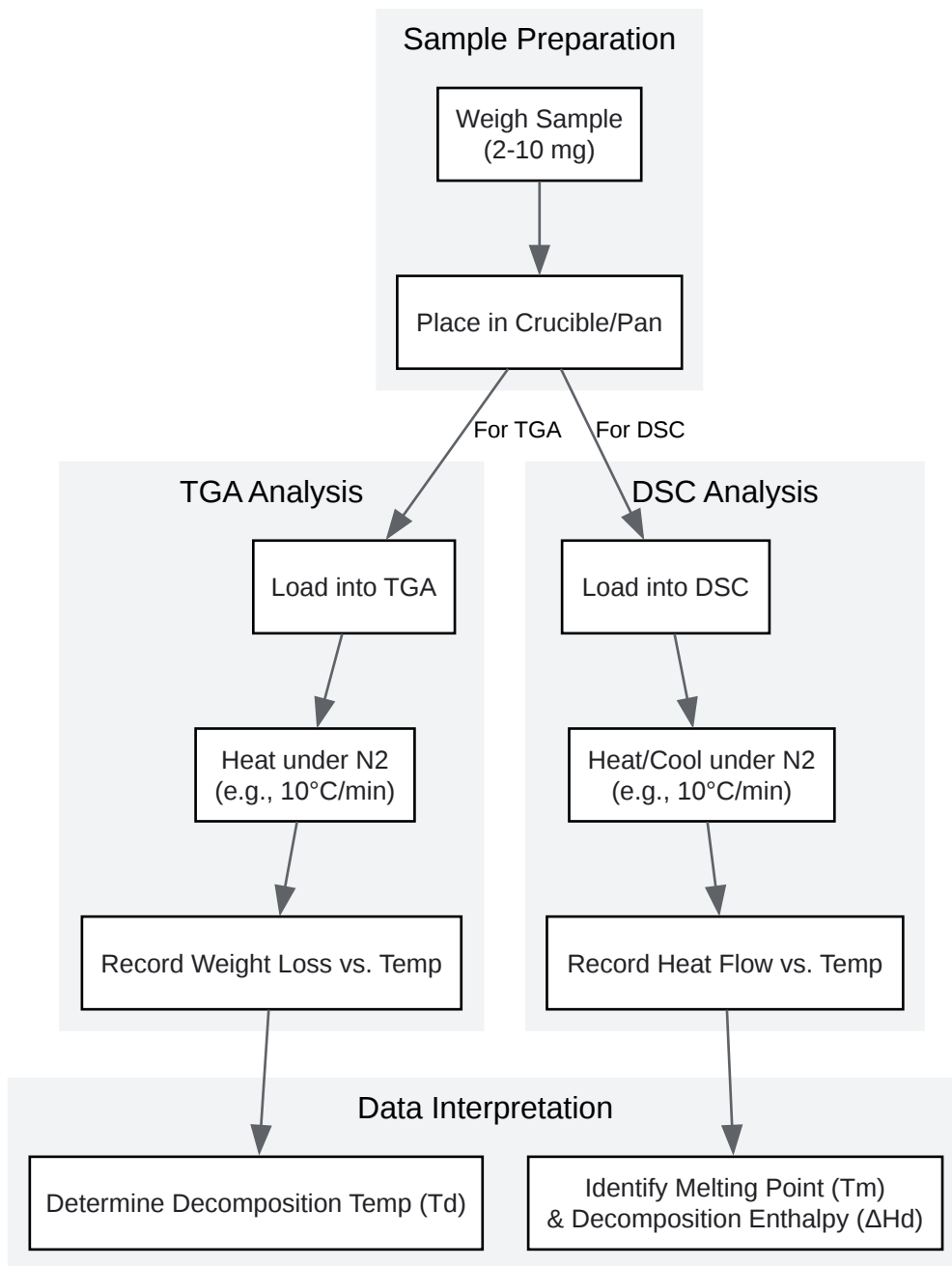
- **Atmosphere:** The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
- **Heating Program:** The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- **Data Analysis:** The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition is a key parameter determined from this curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

- **Instrument:** A calibrated differential scanning calorimeter.
- **Sample Preparation:** A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Atmosphere:** The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
- **Heating Program:** The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe phase transitions. A typical heating rate is 10°C/min.
- **Data Analysis:** The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.

General Workflow for Thermal Analysis



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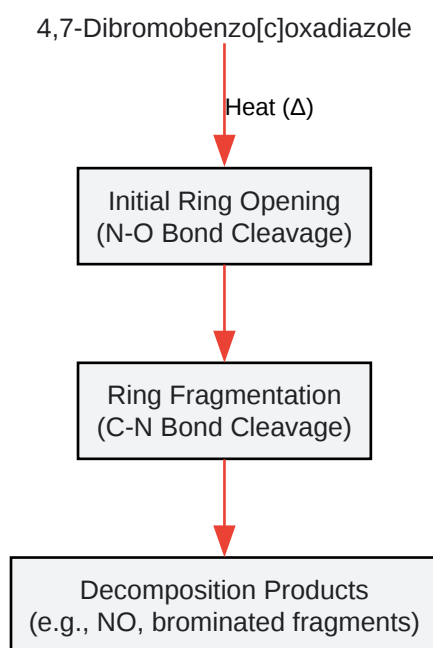
General workflow for thermal analysis.

Proposed Decomposition Pathway

Based on studies of related furazan-based energetic materials, a plausible thermal decomposition pathway for 4,7-Dibromobenzo[c]oxadiazole can be proposed. The initial step is likely the homolytic cleavage of the N-O bond in the oxadiazole ring, which is often the weakest bond in such structures. This is followed by the cleavage of a C-N bond, leading to the fragmentation of the ring system.

The decomposition is expected to generate highly reactive radical species. The presence of bromine atoms on the benzene ring may influence the subsequent reaction pathways, potentially leading to the formation of brominated aromatic fragments.

Proposed Thermal Decomposition Pathway



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